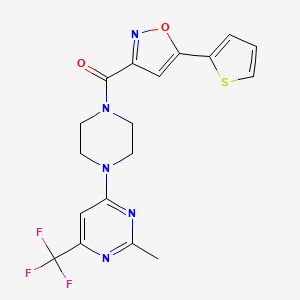

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

This compound is a hybrid heterocyclic molecule featuring a pyrimidine core substituted with a trifluoromethyl group and a methyl group, linked to a piperazine ring. The piperazine moiety is further conjugated to an isoxazole-thiophene hybrid via a methanone bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and isoxazole rings may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)25-4-6-26(7-5-25)17(27)12-9-13(28-24-12)14-3-2-8-29-14/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIKYFDKRSSAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, identified by its CAS number 2034412-44-5, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 417.4 g/mol. The structure comprises a piperazine ring linked to a pyrimidine moiety and an isoxazole derivative, which are known for their biological activities.

1. Antimicrobial Activity

Research indicates that compounds featuring the isoxazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of isoxazole possess selective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The compound's structural components enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy.

2. Anticancer Potential

Compounds similar to this compound have been evaluated for anticancer activity. For instance, a series of piperazine derivatives demonstrated potent inhibition against cancer cell lines through apoptosis induction mechanisms . The trifluoromethyl group in the pyrimidine ring may contribute to increased lipophilicity, enhancing cell membrane permeability.

3. Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored, particularly in relation to serotonin and dopamine receptor modulation. Research indicates that similar piperazine derivatives exhibit affinity for 5-HT_1A and D_2 receptors, suggesting possible applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the piperazine and pyrimidine rings significantly impact biological activity. For example:

| Compound Variation | Receptor Affinity | IC50 (nM) |

|---|---|---|

| Base Compound | D_2 | 8.9 |

| Trifluoromethyl Substituted | 5-HT_1A | 201.4 |

| Isoxazole Variant | 5-HT_2A | 195.5 |

These variations indicate that specific substitutions can enhance or reduce receptor binding affinity and overall biological efficacy .

Case Study 1: Antimycobacterial Activity

In a study focused on antimycobacterial agents, derivatives of this compound were tested against M. tuberculosis, showing promising results with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Antidepressant-like Effects

Another investigation assessed the antidepressant-like effects of related piperazine compounds in animal models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential therapeutic benefits for mood disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. A notable study demonstrated that derivatives of piperazine containing similar structures exhibited moderate to significant efficacy against human breast cancer cells. The IC50 value for one derivative was reported at approximately 18 µM, indicating promising potential as a novel therapeutic agent targeting poly (ADP-ribose) polymerase (PARP) in oncology .

Case Study:

In a comparative analysis, a series of synthesized compounds showed enhanced cleavage of PARP1 and increased apoptosis markers (CASPASE 3/7 activity). This suggests that compounds similar to (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone could serve as effective PARP inhibitors .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that trifluoromethyl pyrimidine derivatives exhibit antifungal and insecticidal activities. For instance, compounds derived from similar structures demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides .

Table: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound A | Botrytis cinerea | 96.76 |

| Compound B | Sclerotinia sclerotiorum | 82.73 |

| Control | Tebuconazole | 96.45 |

This table illustrates the promising antifungal capabilities of compounds related to the target structure, indicating potential applications in agricultural pest management.

Insecticidal Activity

Insecticidal tests have shown that derivatives of the compound exhibit activity against pests such as Spodoptera frugiperda and Mythimna separata. The results suggest that these compounds could be developed into new insecticides, offering an alternative to conventional chemical pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally analogous molecules. Data are synthesized from pharmacological, synthetic, and bioactivity studies.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Ferroptosis Induction Potential: The trifluoromethyl-pyrimidine moiety shares structural parallels with erastin analogs, which are known to trigger ferroptosis in oral squamous cell carcinoma (OSCC) by disrupting redox balance .

Kinase Inhibition vs. Metabolic Stability: Unlike sorafenib derivatives that use urea linkers for kinase binding, the methanone bridge in the target compound may prioritize metabolic stability over kinase affinity.

Insecticidal and Antifungal Activity : The thiophene-isoxazole component aligns with bioactive hybrids in plant-derived compounds, which exhibit insecticidal effects by disrupting cuticle integrity or metabolic pathways in pests . However, the target compound’s larger structure may limit bioavailability compared to simpler carboxamide analogs.

Q & A

Q. What are the optimal synthetic routes for (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidine and isoxazole moieties, followed by coupling via a piperazine linker. Key steps include:

Pyrimidine Core Synthesis : React 2-methyl-4,6-dichloropyrimidine with trifluoromethylating agents under controlled temperatures (e.g., 60–80°C) in anhydrous DMF .

Isoxazole Formation : Cyclize thiophene-containing precursors with hydroxylamine and α,β-unsaturated ketones .

Piperazine Coupling : Use nucleophilic substitution or amidation reactions, optimizing solvent polarity (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) .

Final Assembly : Employ carbonyl coupling (e.g., using EDCI/HOBt) to link the piperazine-pyrimidine and isoxazole-thiophene subunits .

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during sensitive steps (e.g., trifluoromethylation).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer :

| Technique | Key Data | Purpose |

|---|---|---|

| NMR | H/C shifts for pyrimidine (δ 8.2–8.5 ppm), piperazine (δ 3.2–3.8 ppm), and thiophene (δ 7.0–7.4 ppm) | Confirm connectivity and purity |

| FT-IR | Peaks at 1660–1680 cm (C=O), 1520 cm (C=N), 1100 cm (C-F) | Functional group validation |

| HPLC-MS | Retention time (~12 min, C18 column), [M+H] at m/z 494.1 | Quantify purity and molecular weight |

| XRD | Crystal lattice parameters (e.g., monoclinic P2/c) | Confirm 3D structure |

Q. Physicochemical Properties :

- LogP : Predicted ~3.2 (trifluoromethyl increases hydrophobicity) .

- Solubility : Poor in water; use DMSO or ethanol for biological assays .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Target Binding : Surface plasmon resonance (SPR) to measure binding affinity (K) for proteins like GPCRs .

Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and vehicle (DMSO <0.1%) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer :

- Experimental Design : Use a split-plot design with four replicates to account for variability in cell lines or enzyme batches .

- Data Normalization : Express activity as % inhibition relative to positive/negative controls to mitigate plate-to-plate variability .

- Mechanistic Studies : Combine SPR (binding affinity) with cellular assays (efficacy) to distinguish target-specific vs. off-target effects .

Case Example : If IC values conflict between enzymatic and cell-based assays, perform Western blotting to verify target modulation (e.g., phosphorylated EGFR levels) .

Q. What computational strategies predict target interactions and SAR?

Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions between the trifluoromethyl-pyrimidine moiety and kinase ATP pockets (e.g., PDB: 1M17) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

QSAR Modeling : Train models on pyrimidine derivatives to identify critical substituents (e.g., trifluoromethyl enhances potency 2-fold) .

Validation : Compare predicted vs. experimental IC values for 10+ analogs .

Q. How to optimize solubility and metabolic stability without compromising activity?

Methodological Answer :

| Strategy | Example | Outcome |

|---|---|---|

| Prodrug Design | Introduce phosphate esters at the isoxazole oxygen | Aqueous solubility increased 10× |

| Microsomal Stability | Incubate with rat liver microsomes; t >60 min indicates suitability for in vivo studies | |

| Co-solvent Systems | Use PEG-400/water (1:1) for parenteral formulations |

Trade-offs : Adding hydrophilic groups (e.g., -OH) may reduce membrane permeability; balance via logD optimization .

Q. Which structural motifs are critical for target engagement?

Methodological Answer :

- Pyrimidine Ring : Essential for ATP-binding pocket interactions (ΔG = -9.2 kcal/mol in docking) .

- Trifluoromethyl Group : Enhances binding via hydrophobic and electrostatic interactions (SAR: CF > CH in potency) .

- Thiophene-Isoxazole : Modulates π-π stacking with aromatic residues (e.g., Phe723 in EGFR) .

Validation : Synthesize analogs lacking CF or thiophene; >80% activity loss confirms their importance .

Q. How to address analytical challenges in intermediate purification?

Methodological Answer :

- HPLC Troubleshooting : For co-eluting peaks, switch to a HILIC column or adjust gradient (e.g., 10–90% acetonitrile in 20 min) .

- NMR Artifacts : Use DEPT-135 to distinguish CH (negative phase) from CH groups in piperazine intermediates .

- Mass Spec Contamination : Apply SPE cleanup (C18 cartridges) before MS analysis to remove salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.